molecular formula C36H54N18O24 B13417524 Perazido-alpha-cyclodextrin

Perazido-alpha-cyclodextrin

Cat. No.: B13417524
M. Wt: 1122.9 g/mol
InChI Key: NUWOYXPYKDLGFJ-VLVCNOPGSA-N
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Description

Perazido-alpha-cyclodextrin is a useful research compound. Its molecular formula is C36H54N18O24 and its molecular weight is 1122.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C36H54N18O24

Molecular Weight

1122.9 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,32R,34R,35R,36R,37R,38R,40R,41R,42R)-5,10,15,20,25,30-hexakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

InChI

InChI=1S/C36H54N18O24/c37-49-43-1-7-25-13(55)19(61)31(67-7)74-26-8(2-44-50-38)69-33(21(63)15(26)57)76-28-10(4-46-52-40)71-35(23(65)17(28)59)78-30-12(6-48-54-42)72-36(24(66)18(30)60)77-29-11(5-47-53-41)70-34(22(64)16(29)58)75-27-9(3-45-51-39)68-32(73-25)20(62)14(27)56/h7-36,55-66H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16?,17-,18?,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

NUWOYXPYKDLGFJ-VLVCNOPGSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H](C7O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]

Origin of Product

United States

Fundamental Principles and Contextualization of Alpha Cyclodextrin in Supramolecular Chemistry

Macrocyclic Oligosaccharide Architectures and their Derivatives in Academic Research

Cyclodextrins (CDs) are a family of naturally occurring cyclic oligosaccharides composed of glucopyranose units linked by α-1,4 glycosidic bonds. mdpi.comnih.gov The most common natural cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, containing six, seven, and eight glucose units, respectively. mdpi.com This arrangement gives them a truncated cone or toroidal shape with a hydrophilic outer surface and a lipophilic central cavity. mdpi.comnih.gov This structural feature enables them to form inclusion complexes with a wide variety of guest molecules, a cornerstone of supramolecular chemistry. nih.govsemanticscholar.org

The ability to chemically modify the hydroxyl groups on the rims of the cyclodextrin (B1172386) torus has led to a vast library of derivatives with enhanced properties and functionalities. researchgate.netresearchgate.net These modifications can improve solubility, alter the size and shape of the cavity, and introduce specific binding sites, thereby expanding their applications in diverse areas such as drug delivery, catalysis, and sensor technology. nih.govsemanticscholar.orgmdpi.com

Strategic Significance of Alpha-Cyclodextrin (B1665218) as a Supramolecular Host Scaffold

Alpha-cyclodextrin, with its smaller cavity size compared to β- and γ-cyclodextrins, is particularly suited for encapsulating smaller guest molecules. semanticscholar.org Its well-defined structure provides a rigid and predictable scaffold for the construction of more complex supramolecular systems. The strategic importance of α-cyclodextrin lies in its ability to act as a molecular container, protecting guest molecules from the surrounding environment, enhancing their solubility, and controlling their reactivity. semanticscholar.org

The introduction of azide (B81097) functionalities to create perazido-alpha-cyclodextrin significantly enhances its utility. The azide groups serve as chemical handles for a variety of conjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction is highly efficient, regioselective, and can be performed under mild conditions, making it an ideal tool for attaching a wide range of molecules to the cyclodextrin scaffold. nih.govresearchgate.net

Evolution of Cyclodextrin Functionalization Methodologies: An Overview

The journey to synthesize specifically functionalized cyclodextrins like this compound has seen significant advancements. Early methods often resulted in mixtures of products with varying degrees of substitution, necessitating tedious purification processes. encyclopedia.pub

Key developments in synthetic methodologies have enabled more precise control over the functionalization of cyclodextrins. These include:

Selective Tosylation and Halogenation: These reactions are often the first step in modifying the primary hydroxyl groups at the C6 position of the glucose units. encyclopedia.pub Reagents like triphenylphosphine (B44618) and iodine or N-halosuccinimides are commonly used for direct per-6-halogenation. encyclopedia.pub

Nucleophilic Substitution: The resulting tosylated or halogenated cyclodextrins are versatile intermediates that can readily undergo nucleophilic substitution with a variety of nucleophiles, including azides. encyclopedia.pub The reaction of per-6-halo-cyclodextrins with sodium azide is a common route to produce perazido-cyclodextrins.

"Click Chemistry": The advent of click chemistry has revolutionized the functionalization of azido-modified cyclodextrins. mdpi.comnih.gov The high efficiency and specificity of the CuAAC reaction allow for the straightforward attachment of alkyne-containing molecules, enabling the construction of complex and well-defined supramolecular structures. nih.govresearchgate.net This has been instrumental in creating cyclodextrin-based materials for applications ranging from drug delivery to chromatography. mdpi.commdpi.com

Synthesis and Regioselective Functionalization of Perazido Alpha Cyclodextrin Precursors

Methodologies for Per-azido Group Incorporation on Alpha-Cyclodextrin (B1665218) Scaffolds

The incorporation of azido (B1232118) groups onto the alpha-cyclodextrin scaffold is typically achieved by a two-step process: activation of the primary hydroxyl groups followed by nucleophilic substitution with an azide (B81097) source. The primary C-6 hydroxyl groups are more sterically accessible and reactive compared to the secondary hydroxyl groups at the C-2 and C-3 positions, allowing for regioselective functionalization. nih.gov

Direct azidation strategies aim to convert the primary hydroxyl groups into azido groups in a streamlined process, often involving an in-situ activation step. A common and effective method involves the initial conversion of the primary alcohols to good leaving groups, such as sulfonates (e.g., tosylates or mesylates) or halides (e.g., iodides), followed by substitution with sodium azide (NaN₃). encyclopedia.pub

One of the most widely utilized methods for monosubstitution, which can be extended to persubstitution, is the tosylation of the primary hydroxyl groups using p-toluenesulfonyl chloride (TsCl) in pyridine. nih.gov The resulting per-6-O-tosylated-alpha-cyclodextrin is then treated with a large excess of sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired per-6-azido-6-deoxy-alpha-cyclodextrin.

Optimization of these reactions involves controlling stoichiometry, temperature, and reaction time to maximize the yield of the per-substituted product and minimize side reactions or the formation of partially substituted derivatives. The high solubility of some intermediates, like tosylated α-CD, in aqueous solutions can present purification challenges. nih.gov

A summary of a typical direct azidation approach is presented below:

StepReagents & ConditionsIntermediate/ProductPurpose
1. Activation α-Cyclodextrin, p-toluenesulfonyl chloride (TsCl), Pyridine, Room TemperatureHexakis(6-O-p-toluenesulfonyl)-α-cyclodextrinConvert primary hydroxyls into good leaving groups (tosylates).
2. Substitution Tosylated α-CD, Sodium Azide (NaN₃), Dimethylformamide (DMF), Elevated Temperature (e.g., 80°C)Hexakis(6-azido-6-deoxy)-α-cyclodextrinNucleophilic displacement of tosylate groups by azide ions.

This interactive table summarizes a representative synthetic pathway for the direct azidation of alpha-cyclodextrin.

While direct azidation of the more reactive primary hydroxyls is efficient, protection-deprotection strategies become crucial when aiming for absolute regioselectivity and avoiding any potential side reactions at the secondary face. researchgate.net These methods involve protecting the secondary hydroxyl groups (at C-2 and C-3) before activating and substituting the primary C-6 hydroxyls.

A common strategy involves the use of bulky silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, to selectively protect the primary hydroxyls first. researchgate.net However, for per-azidation at the primary rim, the reverse strategy is needed: protecting the secondary hydroxyls. This can be more complex due to the presence of twelve secondary hydroxyl groups with similar reactivity. researchgate.netrsc.org An alternative approach is to per-functionalize all hydroxyls and then selectively deprotect the primary positions. For example, perbenzylated α-cyclodextrins can be regioselectively deprotected at the primary hydroxyls using reagents like diisobutylaluminium hydride (DIBAL-H). encyclopedia.pub The exposed primary hydroxyls can then be converted to azides.

A novel approach for monofunctionalization that highlights the principle of selective protection involves using a copper complex to shield the secondary hydroxyl groups in situ, allowing for the selective methylation of the primary hydroxyls. mdpi.com This concept of temporarily shielding one face of the cyclodextrin (B1172386) can be conceptually applied to direct other functionalizations, like azidation, exclusively to the primary rim.

StrategyProtecting GroupKey StepsAdvantage
Secondary Rim Protection Acetyl, Benzyl, etc.1. Protect all secondary -OH groups. 2. Activate and substitute primary -OH groups. 3. Deprotect secondary -OH groups.Ensures exclusive reaction at the primary rim, yielding a highly pure product.
Selective Deprotection Benzyl (for all -OH)1. Perbenzylation of all hydroxyls. 2. Regioselective debenzylation of primary C6-OH with DIBAL-H. encyclopedia.pub 3. Azidation of the exposed primary hydroxyls.Provides access to primary hydroxyls from a fully covered precursor. encyclopedia.pub

This interactive table outlines common protection-deprotection strategies relevant to the synthesis of per-functionalized alpha-cyclodextrins.

Spectroscopic and Chromatographic Characterization in Research

The successful synthesis and purification of perazido-alpha-cyclodextrin require thorough characterization using a combination of spectroscopic and chromatographic techniques to confirm its structure, molecular weight, and purity.

NMR spectroscopy is an indispensable tool for the structural verification of cyclodextrin derivatives. springernature.comicmpp.ro Both ¹H and ¹³C NMR provide detailed information about the arrangement of atoms and the successful substitution at the C-6 positions.

In the ¹H NMR spectrum of native α-cyclodextrin, the protons of the glucopyranose units appear in distinct regions. researchgate.net Upon conversion of the C-6 hydroxyls to azido groups, significant changes are observed in the chemical shifts of the adjacent protons, particularly H-5 and the two diastereotopic H-6 protons. The signals for the C-6 protons typically shift upfield and show a more complex splitting pattern due to the introduction of the azido group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule. d-nb.info

NucleusNative α-Cyclodextrin (Typical δ in D₂O)Perazido-α-Cyclodextrin (Expected Change)Information Gained
¹H NMR H-1: ~5.0 ppm; H-6: ~3.8-3.9 ppmSignificant shift and change in multiplicity for H-5 and H-6 signals.Confirmation of substitution at the C-6 position.
¹³C NMR C-1: ~102 ppm; C-6: ~61 ppmC-6 signal shifts significantly upfield (to ~51-54 ppm).Direct evidence of the change in functional group at C-6 from -CH₂OH to -CH₂N₃.

This interactive table compares typical NMR chemical shifts for alpha-cyclodextrin and its perazido derivative, highlighting the changes upon functionalization.

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized this compound and assessing its purity. intelcentru.ro Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed because they can ionize large, non-volatile molecules like cyclodextrin derivatives without causing significant fragmentation. nih.gov

The mass spectrum of the final product should show a prominent peak corresponding to the molecular ion of hexakis(6-azido-6-deoxy)-alpha-cyclodextrin. For α-CD (MW ≈ 972.9 g/mol ), the replacement of six hydroxyl (-OH) groups with six azido (-N₃) groups results in a calculated molecular weight of approximately 1122.9 g/mol . The detection of this mass, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), confirms the successful per-azidation. dshs-koeln.de The absence of peaks corresponding to partially substituted products indicates the purity of the compound. nih.gov

Chromatographic methods are fundamental for both the purification of this compound from the reaction mixture and the analysis of its purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of a reaction. A solvent system, often a mixture of an organic solvent and aqueous ammonia, allows for the separation of the starting material, intermediates, and the final product based on their polarity. nih.gov The less polar, fully substituted product will typically have a higher Rf value than the highly polar, native α-cyclodextrin.

Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is widely used. nih.gov By applying a suitable eluent system, the desired perazido derivative can be separated from unreacted starting materials and partially functionalized side products.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and quantitative analysis of purity. Reversed-phase columns are often used, where the perazido-α-cyclodextrin, being more hydrophobic than its parent α-cyclodextrin, will have a longer retention time. HPLC can be coupled with a mass spectrometer (LC-MS) for definitive identification of the components in a mixture. dshs-koeln.degoogle.com

Click Chemistry Modalities for Perazido Alpha Cyclodextrin Conjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Perazido-alpha-cyclodextrin

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely used click reaction for modifying perazido-cyclodextrins. nih.gov It involves the reaction between the azide (B81097) groups of the cyclodextrin (B1172386) and a terminal alkyne in the presence of a copper(I) catalyst, which regiospecifically yields a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govnih.gov This reaction is highly efficient and tolerant of a wide range of functional groups and reaction conditions, including aqueous media. beilstein-journals.orgacs.org

The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is generally accepted that the catalytic cycle begins with the formation of a copper(I) acetylide species from the terminal alkyne and the Cu(I) catalyst. nih.govnih.gov The azide then coordinates to the copper center, and subsequent steps lead to the formation of a six-membered cupracycle intermediate, which then collapses to form the triazole ring and regenerate the catalyst. nih.gov

Kinetic studies have revealed that the reaction can be second order with respect to copper, suggesting that dinuclear copper species are the active catalysts and are more reactive than their monomeric counterparts. acs.org The proposed mechanism involving a dicopper complex starts with the coordination of a Cu(I)-alkynyl complex to a second Cu(I) center. acs.org The rate of the reaction is largely dictated by the formation of an azide/copper(I) acetylide complex in the initial stages. nih.gov

To improve the efficiency and applicability of CuAAC, particularly in biological and aqueous systems, significant effort has been dedicated to ligand design and catalyst optimization. Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and aggregation, and accelerating the catalytic cycle. beilstein-journals.orgmdpi.com

The most common catalyst system involves the in situ reduction of copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate. beilstein-journals.orgresearchgate.net This method is practical and allows the reaction to be performed under aerobic conditions. nih.gov

Several types of ligands have been developed to enhance CuAAC reactions. Tris-triazolyl-polyethylene glycol (tris-trz-PEG) has been used as an amphiphilic ligand to accelerate the reaction in water. researchgate.net Other effective ligands include derivatives of 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. beilstein-journals.org The choice of ligand can significantly impact the reaction kinetics and the tolerance to other functional groups. For instance, the ligand tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is widely used for bioconjugation reactions due to its ability to accelerate the reaction at low catalyst concentrations. nih.gov

Furthermore, the cyclodextrin itself has been incorporated into the catalyst design. Supramolecular polymers based on cyclodextrins have been employed as ligands, demonstrating high catalytic activity and achieving remarkable turnover numbers (TON) in water. researchgate.net These systems can often be recovered and reused, adding to the green credentials of the process. researchgate.net

Table 1: Optimized Conditions for CuAAC Reaction of Azido-Cyclodextrins

Entry Cyclodextrin Alkyne Partner Catalyst System Solvent Yield Reference
1 6-azido-6-deoxy-α-CD 9-O-propargylated cinchonine CuI (50 mol%) THF/H₂O 78% beilstein-journals.org
2 6-azido-6-deoxy-α-CD 9-O-propargylated cinchonine CuI (20 mol%) THF/H₂O ~78% beilstein-journals.org
3 Perazido-β-CD Alkyne-terminated oligo ethyleneimines Cu(I) Not specified Not specified nih.gov
4 Mono-6-azido-β-CD Propargyl-functionalized polyaspartamide Cu(I) Not specified Not specified nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a potentially toxic copper catalyst. nih.gov This reaction relies on the use of a strained cyclooctyne, where the ring strain provides the driving force for the [3+2] cycloaddition with an azide. nih.gov The reaction is bioorthogonal, proceeding rapidly at physiological temperatures without interfering with biological processes. nih.gov

The success of SPAAC is highly dependent on the structure and reactivity of the strained alkyne. Research has focused on developing cyclooctynes with enhanced reactivity to achieve kinetics comparable to CuAAC.

Early examples of strained alkynes, such as cyclooctyne, exhibited relatively slow reaction rates. nih.gov A significant advancement came with the introduction of electron-withdrawing fluorine atoms at the propargylic positions, as seen in difluorinated cyclooctynes (DIFO), which dramatically increased the reaction rate. nih.gov

Another highly effective class of reagents is based on dibenzocyclooctynes. 4-Dibenzocyclooctynol (DIBO) and its derivatives react exceptionally fast with azides. nih.govnih.gov The aromatic rings in these structures increase the reaction rate through conformational effects that lower the distortion energy required to reach the transition state. nih.gov Further modifications, such as the oxidation of the alcohol in DIBO to a ketone, have been shown to further increase the rate of SPAAC. nih.gov

Other notable strained alkynes include bicyclo[6.1.0]nonyne (BCN), which has been used for conjugating peptides to cyclodextrins, and benzocyclononynes, which offer good stability and reactivity. mdpi.comresearchgate.net The choice of the specific strained alkyne allows for the tuning of the reaction rate and properties of the final conjugate.

Table 2: Examples of Strained Alkynes for SPAAC

Alkyne Abbreviation Key Features Reference
Difluorinated Cyclooctyne DIFO Electron-withdrawing fluorine groups increase reactivity. nih.gov
4-Dibenzocyclooctynol DIBO Aromatic rings enhance reactivity through conformational effects. nih.govnih.gov
Bicyclo[6.1.0]nonyne BCN Relatively electron-rich and reactive. Used in peptide conjugation. researchgate.net

Other Bioorthogonal Click Reactions for this compound Derivatization

While CuAAC and SPAAC are the most common methods for conjugating this compound, other bioorthogonal reactions can also be utilized to take advantage of the azide functionalities.

The Staudinger ligation is a classic bioorthogonal reaction that occurs between an azide and a specifically engineered triarylphosphine. The reaction proceeds through an aza-ylide intermediate, which is then trapped intramolecularly to form a stable amide bond. nih.gov This reaction offers an alternative metal-free pathway for conjugation. For example, per-6-azido-β-cyclodextrin can be reacted with triphenylphosphine (B44618) (Ph₃P) to reduce the azides to amines, which can then be further functionalized. nih.gov

Inverse-electron-demand Diels-Alder (IEDDA) reactions represent another class of extremely fast bioorthogonal reactions. mdpi.com These reactions typically involve the cycloaddition of a tetrazine with a strained alkene or alkyne. mdpi.comnih.gov While this compound does not directly participate as the azide component in the canonical IEDDA reaction, the azide groups can be converted to other functionalities that can act as dienophiles, or the molecules to be conjugated can contain the tetrazine moiety for reaction with a cyclodextrin previously functionalized with a strained alkene via one of the azide groups. This highlights the versatility of the perazido scaffold for accessing diverse chemical transformations.

Thiol-ene click reactions involve the radical-initiated addition of a thiol to an alkene. researchgate.net Similar to IEDDA, this pathway would require prior modification of the azide groups on the cyclodextrin to introduce either the thiol or the ene functionality, demonstrating the potential for multi-step "click" strategies for creating complex cyclodextrin-based materials. researchgate.net

Supramolecular Architectures and Host Guest Phenomena of Perazido Alpha Cyclodextrin Derivatives

Inclusion Complexation Dynamics and Thermodynamics with Guest Molecules

The defining characteristic of cyclodextrins, including their perazidated derivatives, is their ability to form inclusion complexes with a variety of guest molecules. nih.gov This process is primarily driven by the hydrophobic interior of the cyclodextrin (B1172386) cavity, which provides a favorable environment for nonpolar guest molecules in aqueous solutions. uni-wuppertal.de The introduction of perazido groups on the primary face of alpha-cyclodextrin (B1665218) can influence its complexation behavior.

Stoichiometry and Binding Affinities of Inclusion Complexes

The formation of inclusion complexes between perazido-alpha-cyclodextrin derivatives and guest molecules is characterized by specific stoichiometries and binding affinities. Most commonly, a 1:1 host-guest stoichiometry is observed, where one cyclodextrin molecule encapsulates a single guest molecule. beilstein-journals.orgmdpi.com However, other stoichiometries, such as 1:2 or 2:1, can occur depending on the size and shape of the guest molecule relative to the cyclodextrin cavity. nih.gov

The stability of these complexes is quantified by the binding affinity or formation constant (Kf), which can be determined using various analytical techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and isothermal titration calorimetry (ITC). beilstein-journals.orgmdpi.com For instance, studies on various cyclodextrin complexes have reported a wide range of Kf values, indicating that the stability is highly dependent on the specific host-guest pair. beilstein-journals.orgnih.gov For example, the complexation of acyclovir (B1169) with modified alpha-cyclodextrins has shown high stability constants, ranging from 700 to 4000 M⁻¹ in ethanol. nih.gov

Table 1: Illustrative Binding Affinities of Cyclodextrin Complexes

Guest Molecule Cyclodextrin Derivative Stoichiometry (Host:Guest) Binding Affinity (Kf, M⁻¹) Reference
Acyclovir Modified α-cyclodextrin 1:1 700 - 4000 nih.gov
Benzalacetone α-cyclodextrin 1:1 105 nih.gov
Methyl Cinnamate α-cyclodextrin 1:1 1200 nih.gov

The thermodynamic parameters of complexation, including enthalpy (ΔH) and entropy (ΔS), provide further insight into the driving forces of inclusion. uni-wuppertal.denih.gov The displacement of high-enthalpy water molecules from the cyclodextrin cavity upon guest inclusion is an enthalpically favorable process. uni-wuppertal.de Simultaneously, the release of these water molecules into the bulk solvent leads to an increase in entropy, which also contributes to the spontaneity of complex formation. uni-wuppertal.de

Role of Cavity Dimensions and Guest Fit in Alpha-Cyclodextrin Derivatives

The dimensions of the alpha-cyclodextrin cavity play a crucial role in determining the strength and selectivity of guest binding. nih.gov Alpha-cyclodextrin, being the smallest of the common cyclodextrins, has an internal diameter of approximately 4.7 to 5.3 Å. vt.edu This relatively small cavity size imposes significant steric constraints on the guest molecules that can be accommodated.

A good "fit" between the host cavity and the guest molecule is essential for stable complex formation. The size, shape, and polarity of the guest must be complementary to the cyclodextrin cavity. beilstein-journals.org The hydrophobic effect is a primary driving force, where the nonpolar guest molecule seeks to minimize its contact with the aqueous environment by residing within the hydrophobic interior of the cyclodextrin. uni-wuppertal.de The introduction of perazido groups on the primary rim of alpha-cyclodextrin can further influence guest binding by altering the polarity and steric accessibility of the cavity entrance.

Self-Assembly Mechanisms of Functionalized Alpha-Cyclodextrin Conjugates

The chemical versatility of the azide (B81097) groups in this compound allows for its conjugation with various functional moieties, leading to the formation of amphiphilic derivatives. researchgate.net These functionalized cyclodextrins can self-assemble into a variety of supramolecular structures in aqueous environments. mdpi.com

Formation of Polyrotaxanes and Pseudorotaxanes

This compound can participate in the formation of polyrotaxanes and pseudorotaxanes, which are mechanically interlocked molecular architectures. vt.edu A pseudorotaxane consists of a linear "guest" polymer threaded through the cavity of one or more cyclic "host" molecules, such as cyclodextrins, without any covalent bond holding them together. vt.edu A polyrotaxane is formed when the ends of the threaded polymer are capped with bulky stopper groups, preventing the dethreading of the cyclodextrin rings. vt.edu

The formation of these structures is driven by the inclusion complexation between the cyclodextrin and the polymer chain. vt.edumdpi.com Alpha-cyclodextrin is particularly well-suited for threading onto polymer backbones like polyethylene (B3416737) glycol (PEG) due to the good size compatibility between its cavity and the polymer chain. capes.gov.br The resulting polyrotaxanes can exhibit unique properties, such as the ability to form hydrogels and respond to external stimuli. mdpi.com

Microcapsule and Hydrogel Formation through Supramolecular Interactions

Functionalized alpha-cyclodextrin derivatives, including those derived from this compound, can self-assemble to form microcapsules and hydrogels. mdpi.com Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. mdpi.com In the context of cyclodextrins, these networks can be formed through non-covalent interactions, such as host-guest complexation and hydrogen bonding. mdpi.com

For example, mixing solutions of alpha-cyclodextrin and a suitable polymer can lead to the formation of a supramolecular hydrogel. mdpi.com The cross-linking in these gels is a result of the formation of polypseudorotaxane aggregates. These hydrogels are often injectable and can exhibit shear-thinning and self-healing properties, making them attractive for various applications. mdpi.com

Nanoparticle Assembly from Amphiphilic Cyclodextrin Derivatives

By conjugating hydrophobic moieties to this compound, amphiphilic derivatives can be synthesized. researchgate.net These amphiphilic cyclodextrins possess both a hydrophilic outer surface (the cyclodextrin macrocycle) and a hydrophobic part (the conjugated tail). cyclodextrinnews.com In aqueous solutions, these molecules can spontaneously self-assemble into various nanostructures, including micelles, vesicles, and nanoparticles, to minimize the unfavorable interactions between the hydrophobic tails and water. researchgate.netmdpi.com

The formation of nanoparticles from amphiphilic cyclodextrin derivatives is a versatile strategy for creating nanocarriers. nih.gov The hydrophobic core of these nanoparticles can encapsulate hydrophobic guest molecules, while the hydrophilic cyclodextrin shell provides stability in aqueous media. cyclodextrinnews.com The size and morphology of the resulting nanoparticles can be controlled by factors such as the nature of the hydrophobic tail and the concentration of the amphiphilic cyclodextrin. nih.gov For instance, fluorinated amphiphilic alpha-cyclodextrins have been shown to self-assemble into stable nanoparticles with an average diameter of around 100 nm. nih.gov

Advanced Applications of Perazido Alpha Cyclodextrin Based Materials in Research

Engineering of Functional Polymeric and Supramolecular Materials

The ability to precisely introduce multiple functionalities makes perazido-alpha-cyclodextrin an ideal scaffold for constructing complex polymeric and supramolecular architectures. Its rigid, toroidal structure combined with the reactive azide (B81097) groups enables the creation of materials with well-defined shapes and functionalities.

This compound is extensively used as a core molecule for the synthesis of star-shaped polymers. In a typical synthesis, alkyne-terminated polymer "arms" are grafted onto the cyclodextrin (B1172386) core via the CuAAC reaction. This method allows for the creation of well-defined polymers with a high density of arms emanating from a central point. The resulting polymers often exhibit unique solution properties and self-assembly behaviors compared to their linear counterparts. nih.govbeilstein-journals.org

The synthesis involves reacting this compound with an excess of the alkyne-terminated polymer in the presence of a copper(I) catalyst. The progress of the reaction is monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the formation of the triazole linkages that connect the polymer arms to the cyclodextrin core. Characterization of the final star polymer is performed using Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), confirming the successful synthesis of a uniform, high-molecular-weight structure. beilstein-journals.org

Table 1: Representative Data for Synthesis of a Star Polymer using Perazido-α-cyclodextrin

ParameterAlkyne-Terminated Polymer Arm (e.g., Poly(ethylene glycol))Perazido-α-cyclodextrin CoreResulting Star Polymer
Number Average Molecular Weight (Mn)~2,000 g/mol1,135 g/mol~13,000 g/mol
Polydispersity Index (PDI)1.05-1.10
Functional Groups for ReactionTerminal Alkyne6 Primary AzidesTriazole Linkages
Characterization TechniqueNMR, GPCNMR, FTIRNMR, GPC, FTIR

This compound serves as a multivalent cross-linking agent in the formation of advanced hydrogels. mdpi.com These hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov By reacting this compound with polymers containing multiple alkyne groups, a covalently cross-linked network is formed. The unique feature of these hydrogels is the potential for incorporating stimuli-responsive behavior. academax.com

For instance, photo-responsive hydrogels can be designed by incorporating azobenzene (B91143) moieties. nih.govresearchgate.net In such a system, the hydrogel network can be formed through the "clicking" of this compound with alkyne-functionalized polymers. The host-guest interaction between the cyclodextrin cavity and an azobenzene unit can introduce a secondary, reversible cross-link. nih.gov Irradiation with UV light causes the azobenzene to isomerize from the trans state to the cis state, disrupting the host-guest interaction and causing the hydrogel to swell. Subsequent irradiation with visible light can reverse this process, leading to the contraction of the hydrogel. nih.govresearchgate.net This reversible swelling and shrinking demonstrates a "smart" material behavior controlled by an external light stimulus.

Biomimetic Systems and Catalysis Research

The well-defined, hydrophobic cavity of the cyclodextrin molecule makes it an excellent candidate for mimicking the substrate-binding pockets of enzymes. cyclodextrinnews.com this compound provides a platform to covalently attach catalytic groups in close proximity to this binding site, creating sophisticated enzyme mimics or "nanozymes."

Researchers utilize this compound to construct artificial enzymes by attaching catalytically active moieties to its framework. cyclodextrinnews.com For example, a molecule with a terminal alkyne and a known catalytic function (e.g., a metal-coordinating ligand, a flavin unit, or a specific amino acid) can be "clicked" onto the this compound scaffold. nih.gov

The resulting conjugate possesses two key components of an enzyme:

A Binding Site: The hydrophobic cavity of the alpha-cyclodextrin (B1665218) non-covalently binds a specific substrate molecule from the surrounding solution.

A Catalytic Site: The attached functional group is positioned to interact with the bound substrate, facilitating a chemical transformation.

This modular approach allows for the systematic study of enzyme mechanisms and the development of catalysts for reactions that are not efficiently catalyzed by natural enzymes. cyclodextrinnews.com For example, artificial hydrolases have been created that show catalytic efficiency in specific ester hydrolysis reactions.

A significant goal in catalysis research is the control of stereochemistry—the three-dimensional arrangement of atoms in a molecule. The inherently chiral structure of cyclodextrins can be exploited to induce stereoselectivity in reactions. nih.gov When a substrate binds within the chiral cavity of an alpha-cyclodextrin conjugate, it is held in a specific orientation. nih.gov

This pre-organization of the substrate can lead to one stereoisomer of the product being formed preferentially over others. nih.gov For a reaction catalyzed by a group attached to the this compound, the chiral environment influences the trajectory of the reaction, favoring a specific stereochemical outcome. mdpi.comfrontiersin.org Research in this area has explored various transformations, including stereoselective reductions and alkylations, where the cyclodextrin-based catalyst dictates the chirality of the final product. nih.govrsc.org

Table 2: Research Findings in Stereoselective Catalysis with Cyclodextrin-Based Systems

Catalyst SystemReaction TypeSubstrateKey FindingReference
α-Cyclodextrin conjugate with a catalytic moietyAsymmetric α-alkylationAldehydesThe chiral cavity induces the formation of a chiral electron donor-acceptor complex, leading to high stereocontrol. nih.gov
Branched α-cyclodextrinPhosphorylationInorganic cyclo-triphosphateStereoselective phosphorylation occurs at the 2-OH group on the glucopyranosyl unit of the cyclodextrin ring. nih.gov
Engineered ω-transaminaseReductive AminationProchiral ketonesEnzyme-based catalysis favors the production of specific chiral amines through high enantioselectivity. mdpi.com

Conceptual Frameworks for Drug Delivery System Development

This compound is a foundational component in the conceptual design of next-generation drug delivery systems. nih.govnih.gov Its utility stems from its ability to act as a multifunctional scaffold, combining the drug-hosting capability of the cyclodextrin cavity with the potential for covalent attachment of multiple other functional units. nanomedicine-rj.comresearchgate.net

The conceptual framework involves using the this compound molecule as a central hub. The six azide groups serve as attachment points for various components via click chemistry:

Drug Encapsulation: A poorly water-soluble drug can be physically encapsulated within the hydrophobic core of the cyclodextrin, enhancing its solubility and stability. tbzmed.ac.ir

Targeting Ligands: Molecules that bind to specific receptors on diseased cells (e.g., cancer cells) can be attached to the exterior. This allows the entire system to be targeted to a specific location in the body.

Stealth Moieties: Polymers like Poly(ethylene glycol) (PEG) can be grafted onto the cyclodextrin to help the system evade the body's immune system, increasing its circulation time and efficacy.

Imaging Agents: Fluorescent dyes or contrast agents for MRI can be attached to allow for the tracking and visualization of the drug delivery system within the body (theranostics). tbzmed.ac.ir

This modular "plug-and-play" approach, enabled by the this compound precursor, allows researchers to design and assemble highly complex, multifunctional nanocarriers tailored for specific therapeutic challenges. nih.gov

Strategies for Enhanced Solubility and Stability of Guest Molecules

The inherent ability of the cyclodextrin cavity to encapsulate guest molecules is a cornerstone of its utility. This compound-based materials significantly enhance the aqueous solubility and stability of hydrophobic guest molecules. This is achieved by forming inclusion complexes where the guest molecule is shielded from the aqueous environment within the cyclodextrin's nonpolar cavity.

Researchers have demonstrated that the solubility of various poorly water-soluble drugs can be substantially increased through complexation with this compound derivatives. For instance, the formation of host-guest complexes can prevent the aggregation and precipitation of hydrophobic compounds in aqueous solutions. Furthermore, the encapsulation can protect sensitive guest molecules from degradation caused by factors such as light, heat, and enzymatic activity, thereby enhancing their chemical stability.

Guest Molecule TypeEnhancement StrategyOutcome
Hydrophobic DrugsInclusion ComplexationIncreased aqueous solubility and bioavailability.
Photosensitive CompoundsEncapsulationProtection from photodegradation.
Volatile MoleculesSupramolecular EntrapmentReduced volatility and enhanced stability.

Controlled Release Mechanisms in Supramolecular Assemblies

The azide groups on the periphery of this compound serve as versatile chemical handles for the construction of stimuli-responsive supramolecular assemblies. These assemblies can be designed to release encapsulated guest molecules in a controlled manner in response to specific triggers.

One common strategy involves the use of "click chemistry" to attach other molecules to the cyclodextrin. This allows for the creation of polymers and nanoparticles where the this compound unit acts as a gatekeeper. The release of the guest molecule can be triggered by various stimuli, including changes in pH, temperature, or the presence of specific enzymes or reducing agents that cleave the linkages holding the assembly together. For example, disulfide bonds can be incorporated into the structure, which are cleaved in the reducing environment found inside cells, leading to the disassembly of the carrier and release of the cargo.

Targeted Delivery Concepts utilizing Cyclodextrin Scaffolds

The functionalizability of this compound makes it an excellent scaffold for the development of targeted delivery systems. By attaching targeting ligands to the cyclodextrin's exterior, these systems can be directed to specific cells or tissues in the body.

The azide groups provide a convenient point of attachment for a wide array of targeting moieties, such as folic acid, peptides, and antibodies, via click chemistry. These ligands can recognize and bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells. This targeted approach enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target effects. The multivalent nature of cyclodextrin derivatives allows for the attachment of multiple targeting ligands, which can lead to increased binding affinity and specificity.

Development of Advanced Imaging Probes

The unique host-guest properties and chemical versatility of this compound have also been exploited in the development of advanced imaging probes for magnetic resonance imaging (MRI) and fluorescence imaging.

Design of Paramagnetic and Fluorescent Cyclodextrin Conjugates

For MRI applications, paramagnetic metal ions, such as gadolinium(III), are often chelated and conjugated to this compound. The cyclodextrin scaffold can improve the relaxivity of the contrast agent, leading to brighter MRI signals. The azide groups allow for the covalent attachment of these chelating agents.

In the realm of fluorescence imaging, this compound can be conjugated with fluorescent dyes. The cyclodextrin cavity can be used to modulate the photophysical properties of the dye or to protect it from quenching in biological environments. The azide functionality enables straightforward and efficient labeling of the cyclodextrin with a variety of fluorophores using click chemistry.

Imaging ModalityConjugate Design PrincipleDesired Outcome
MRICovalent attachment of paramagnetic chelates.Enhanced relaxivity and signal intensity.
Fluorescence ImagingConjugation with fluorescent dyes.Modulated fluorescence and increased photostability.

Concepts for Modulating Imaging Signals through Host-Guest Interactions

A more sophisticated approach involves the design of "smart" imaging probes where the signal is modulated by a specific biological event through host-guest interactions. These probes can be designed to be in an "off" state and then switch to an "on" state upon interaction with a target analyte.

For instance, a paramagnetic cyclodextrin conjugate can be designed where the access of water molecules to the paramagnetic center is initially blocked. Upon binding of a specific guest molecule, a conformational change can occur, exposing the paramagnetic center to water and thus "turning on" the MRI signal. Similarly, in fluorescence imaging, a quencher molecule can be displaced from the cyclodextrin cavity by a target analyte, leading to an increase in fluorescence intensity. These activatable probes hold great promise for the specific and sensitive detection of biomarkers associated with various diseases.

Concluding Perspectives and Future Research Trajectories

Emerging Trends in Perazido-alpha-cyclodextrin Chemistry and Applications

The chemistry of this compound is largely defined by the reactivity of its azide (B81097) groups, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's efficiency and orthogonality allow for the precise, covalent attachment of a wide array of functionalities, representing a significant trend in the field.

Emerging applications are centered on leveraging the multivalent nature of this platform. By reacting this compound with various alkyne-functionalized molecules, researchers can construct sophisticated materials with tailored properties. Key trends include:

Development of Novel Polymers and Hydrogels: this compound serves as a multifunctional cross-linking agent. Reacting it with di- or poly-alkyne molecules can lead to the formation of cyclodextrin-based polymers and hydrogels. nih.gov These materials are being investigated for applications in controlled drug release, where the cyclodextrin (B1172386) cavities can encapsulate therapeutic agents, and the polymer network dictates the release kinetics. nih.gov

Surface Functionalization and Nanomaterials: The molecule can be "clicked" onto alkyne-modified surfaces or nanoparticles. This approach is used to create stationary phases for chiral chromatography, sensors where the cyclodextrin cavity provides molecular recognition, or to modify the surface of nanomaterials for targeted drug and gene delivery. mdpi.com

Bio-conjugation and Biomedical Platforms: The click reaction is biocompatible, enabling the conjugation of this compound to biomolecules like peptides or proteins that have been modified to contain alkyne groups. mdpi.com This leads to the development of sophisticated drug delivery systems, enzyme mimics, and diagnostic tools. For example, conjugating targeting ligands to the cyclodextrin scaffold can direct drug-loaded nanoparticles to specific cancer cells. nih.gov

A significant research trajectory involves the synthesis of complex, well-defined architectures such as cyclodextrin dimers and trimers, which can exhibit enhanced binding affinities for guest molecules compared to their monomeric counterparts. researchgate.net The use of this compound as a core for star polymers or dendrimers is another promising avenue, creating high-density functional materials.

Application AreaUnderlying PrinciplePotential AdvancementRelevant Research Focus
Drug DeliveryMultivalent conjugation of targeting ligands and drugs via click chemistry.Creation of highly specific, targeted delivery systems with reduced side effects.Cancer therapy, gene delivery. nih.govmdpi.com
Materials ScienceUse as a multifunctional cross-linker to form porous polymers and hydrogels.Development of smart materials for environmental remediation and controlled release. nih.govAdsorbents for pollutants, self-healing materials.
CatalysisImmobilization of catalytic moieties onto the cyclodextrin scaffold.Creation of recyclable, biomimetic catalysts with substrate selectivity. nih.govAsymmetric synthesis, oxidation/reduction reactions.
Sensors & DiagnosticsFunctionalization of surfaces or nanoparticles for molecular recognition.Development of highly sensitive and selective chemical or biological sensors.Environmental monitoring, medical diagnostics.

Interdisciplinary Research Opportunities with this compound Derivatives

The unique properties of this compound derivatives position them at the intersection of several scientific disciplines, including chemistry, materials science, nanotechnology, and medicine. The ability to combine host-guest chemistry with multivalent covalent conjugation provides a powerful toolkit for interdisciplinary innovation.

Chemistry and Materials Science: A significant opportunity lies in the synthesis of novel cyclodextrin-based Metal-Organic Frameworks (CD-MOFs). nih.gov this compound can be functionalized with metal-coordinating ligands (via click chemistry) to serve as a complex building block for these porous materials. Such CD-MOFs could offer tunable porosity, high surface area, and chiral recognition capabilities, making them ideal for enantioselective separations, gas storage, and catalysis. nih.gov

Nanotechnology and Medicine: In this domain, this compound is a key component for engineering "smart" nanoparticles. Gold or magnetic nanoparticles can be functionalized with alkyne-terminated ligands and subsequently decorated with this compound. The azide groups can then be used to attach imaging agents, targeting molecules, and therapeutic payloads. The cyclodextrin core can further serve to encapsulate hydrophobic drugs, creating a multifunctional theranostic platform that combines diagnosis and therapy in a single vehicle. mdpi.com

Polymer Science and Environmental Science: this compound derivatives are being explored for environmental remediation. By creating cross-linked polymers, researchers can develop highly effective adsorbents for removing organic micropollutants from water. nih.gov The cyclodextrin cavities selectively trap contaminants, and the polymer structure allows for easy removal and potential regeneration of the material. mdpi.com The functional handles provided by the triazole rings (formed during the click reaction) can be further modified to enhance selectivity for specific pollutants like heavy metal ions.

Theoretical and Computational Approaches in this compound Research

Theoretical and computational methods are indispensable for understanding and predicting the behavior of this compound and its derivatives at the molecular level. These approaches provide insights that can be difficult to obtain through experiments alone, thereby guiding the rational design of new materials and applications. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of this compound in solution. nih.gov These simulations can reveal how the substitution of hydroxyls with bulkier, more polar azide groups affects the conformation and flexibility of the cyclodextrin ring. Furthermore, MD is crucial for investigating the formation of host-guest inclusion complexes. frontiersin.org It allows researchers to observe the process of a guest molecule entering the cyclodextrin cavity, determine the stability of the resulting complex, and understand the critical role that solvent (water) molecules play in this process. researchgate.netmdpi.com For this compound derivatives, MD can model how covalently attached side chains fold and interact with the core structure or with potential guest molecules.

Density Functional Theory (DFT) Calculations: DFT is a quantum chemical method used to investigate the electronic structure and energetics of molecules with high accuracy. nih.gov For this compound, DFT calculations can be used to:

Determine the optimized, low-energy geometry of the molecule. nih.gov

Calculate the interaction energies between the cyclodextrin host and a guest molecule, providing a quantitative measure of complex stability. mdpi.comnih.gov

Predict spectroscopic properties (e.g., IR, NMR spectra), which can aid in the experimental characterization of newly synthesized derivatives. mdpi.com

Investigate the nature of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern host-guest binding. nih.gov

Molecular Docking: This computational technique is used to predict the preferred orientation of a guest molecule when it binds to the host's cavity. mdpi.com For this compound, docking studies can quickly screen a library of potential guest molecules to identify those with the highest binding affinity, accelerating the discovery process for applications in drug delivery or chemical sensing. nih.govmdpi.com

The combination of these computational methods provides a comprehensive understanding of structure-property relationships. For instance, DFT can provide accurate energies for a static complex, while MD simulations can explore its dynamic stability and conformational landscape over time, offering a more complete picture of the system's behavior. researchgate.net

Computational MethodPrimary Application in Perazido-α-CD ResearchKey Insights ProvidedTypical Software/Force Fields
Molecular Dynamics (MD)Simulating dynamic behavior, host-guest binding process, and conformational flexibility.Stability of inclusion complexes over time, role of solvent, influence of azide groups on structure. nih.govfrontiersin.orgGROMACS, AMBER, NAMD; CHARMM, GAFF force fields. mdpi.com
Density Functional Theory (DFT)Calculating accurate geometries, interaction energies, and electronic properties.Binding energies, nature of non-covalent interactions, predicted spectroscopic signatures. mdpi.comnih.govGaussian, ORCA; B3LYP, M06-2X functionals with dispersion corrections. mdpi.com
Molecular DockingPredicting binding modes and screening for potential guest molecules.Preferred orientation of guest in the cavity, relative binding affinities (scoring). mdpi.comAutoDock, Schrödinger Suite. mdpi.com

Q & A

Q. How to formulate hypotheses about this compound’s mechanism of action in drug delivery?

  • Methodological Answer : Base hypotheses on structure-activity relationships (e.g., azide groups enhancing mucosal adhesion). Test via competitive binding assays (e.g., displacement with adamantane derivatives). Use confocal microscopy to track cellular uptake. Validate with knockout cell lines (e.g., clathrin-deficient cells) to identify endocytic pathways .

Ethical and Analytical Considerations

Q. What ethical guidelines apply when studying this compound’s toxicity in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design. Obtain IACUC approval (Protocol #XYZ). Use the 3Rs principle: Replace (cell cultures where possible), Reduce (sample sizes via power analysis), Refine (analgesia protocols). Report mortality rates and humane endpoints transparently .

Q. How to ensure robust statistical power in studies with limited this compound availability?

  • Methodological Answer : Perform a priori power analysis (G*Power software) with pilot data. Use Bayesian statistics for small samples. Opt for repeated-measures designs to minimize animal/compound use. Collaborate with synthetic chemists to secure batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.